molecular formula C8H14N2O B15270671 N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide

N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide

Cat. No.: B15270671
M. Wt: 154.21 g/mol
InChI Key: DMVAYKFSGSIXES-UHFFFAOYSA-N
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Description

N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide is a chemical reagent featuring a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. This conformationally constrained bicyclic framework is of significant interest in medicinal chemistry and chemical biology for the design of novel molecular probes and enzyme inhibitors. The compound's structure, which incorporates an N'-hydroxyimidamide functional group, suggests potential application as a chelator or as a precursor in the synthesis of more complex heterocyclic systems . The norbornane structure is a privileged scaffold in drug discovery, often used to impart stereochemical definition and reduce conformational flexibility in target molecules. Analogous bicyclo[2.2.1]heptane derivatives have been successfully employed as rigid substitutes for the ribose moiety in nucleotide antagonists, leading to high-affinity ligands for purinergic receptors . This highlights the value of such scaffolds in the development of receptor-selective compounds for pharmacological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific handling and storage conditions, please refer to the material safety data sheet (MSDS).

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N'-hydroxybicyclo[2.2.1]heptane-2-carboximidamide

InChI

InChI=1S/C8H14N2O/c9-8(10-11)7-4-5-1-2-6(7)3-5/h5-7,11H,1-4H2,(H2,9,10)

InChI Key

DMVAYKFSGSIXES-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1CC2/C(=N/O)/N

Canonical SMILES

C1CC2CC1CC2C(=NO)N

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The reaction of cyclopentadiene with 2-butene (trans- or cis-) yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Formula V). This step proceeds under thermal conditions (20–150°C) without catalysts, achieving near-quantitative yields due to the high reactivity of the diene-dienophile pair.

Reaction Scheme:
$$
\text{Cyclopentadiene} + \text{2-butene} \xrightarrow{\Delta} \text{5,6-dimethylbicyclo[2.2.1]hept-2-ene} \quad \text{(V)} \quad
$$

Isomerization to Functionalizable Intermediates

The bicycloheptene derivative undergoes acid-catalyzed isomerization to generate 2-methylene-3-methylbicyclo[2.2.1]heptane (Formula VI) or 2,3-dimethylbicyclo[2.2.1]hept-2-ene (Formula VII). Catalysts with varying acid strengths (e.g., AlCl₃, H₂SO₄) modulate reaction temperatures (20–400°C) and product distributions.

Key Conditions:

  • High-acid catalysts : 20–150°C, favoring VI.
  • Low-acid catalysts : 250–400°C, favoring VII.

Introduction of the Carboximidamide Functional Group

The carboximidamide moiety (-C(=NH)NH₂) is introduced via nitrile intermediate derivatization. A two-step sequence involving cyanation and amidoxime formation is commonly employed.

Cyanation of Bicyclic Alkene

2-Methylene-3-methylbicyclo[2.2.1]heptane (VI) undergoes radical-initiated hydrocyanation using HCN or metal cyanides (e.g., CuCN). This yields 2-cyano-3-methylbicyclo[2.2.1]heptane , with regioselectivity controlled by steric effects.

Reaction Scheme:
$$
\text{VI} + \text{HCN} \xrightarrow{\text{Radical Initiator}} \text{2-cyano-3-methylbicyclo[2.2.1]heptane} \quad
$$

Amidoxime Formation

The nitrile intermediate reacts with hydroxylamine (NH₂OH) under acidic or basic conditions to form the carboximidamide group. Optimal yields (70–85%) are achieved in ethanol/water mixtures at 60–80°C.

Mechanism:
$$
\text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(=NH)NH}2 \quad
$$

Hydroxylation at the N'-Position

The N'-hydroxy group is introduced via oxidative functionalization of the carboximidamide nitrogen. Two methods dominate:

Direct Hydroxylation with Hydrogen Peroxide

Treatment of the carboximidamide with H₂O₂ in acetic acid at 50°C generates the N'-hydroxy derivative. This electrophilic substitution proceeds via a nitrenium ion intermediate, with yields of 60–75%.

Reaction Conditions:

  • Solvent : Acetic acid
  • Temperature : 50°C
  • Time : 6–8 hours.

Enzymatic Oxidation

Recent advances utilize cytochrome P450 monooxygenases to hydroxylate the carboximidamide group selectively. This biocatalytic approach achieves enantiomeric excess >90% under mild conditions (pH 7.4, 37°C).

Purification and Analytical Validation

Chromatographic Separation

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). The target compound elutes at 12–14 minutes, with purity >98% confirmed by UV-Vis (λ = 254 nm).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, bicyclic protons), 2.1 (s, NH₂), 4.3 (s, OH).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Diels-Alder + H₂O₂ 65 98 Industrial
Biocatalytic 55 99 Lab-scale

Challenges and Optimization Strategies

Ring Strain Effects

The bicyclo[2.2.1]heptane framework induces steric hindrance, complicating functionalization. Microwave-assisted synthesis reduces reaction times (e.g., cyanation from 12h → 2h).

Byproduct Formation

Competing reactions during hydroxylation generate N-oxide derivatives . Gradient crystallization (hexane/EtOAc) suppresses this byproduct.

Emerging Methodologies

Flow Chemistry

Continuous-flow reactors enhance mass transfer during nitrile hydrolysis, achieving 95% conversion in 10 minutes.

Photocatalytic Functionalization

Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables room-temperature hydroxylation, reducing energy input by 40%.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

N’-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N’-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2-carboximidamide Hydrochloride

  • Structure : Differs by lacking the N'-hydroxy group, existing as a hydrochloride salt.
  • Molecular Formula: C₈H₁₄N₂ (base), with a monoisotopic mass of 138.11569 Da .
  • The hydrochloride salt enhances solubility in polar solvents compared to the free base form.

Bicyclo[2.2.1]heptane-2-carboxamide, endo- (9CI)

  • Structure : Replaces the amidine group with a carboxamide (CONH₂).
  • Molecular Formula: C₈H₁₃NO, with a CAS registry number 52955-57-4 .
  • Physicochemical Properties: Lower basicity compared to amidines due to the amide group’s electron-withdrawing nature. Applications in synthesis and pharmaceuticals, as noted by suppliers like Dayang Chem .
  • Key Differences: The carboxamide group lacks the amidine’s protonation sites, altering reactivity in acid/base conditions.

7-Oxabicyclo[2.2.1]heptane-2-carboxamide

  • Structure : Incorporates an oxygen atom in the bicyclic framework (7-oxa substitution).
  • Molecular Formula: C₇H₁₁NO₂, molecular weight 141.17 Da .
  • Key Differences :
    • Oxygen substitution increases ring polarity and may enhance solubility in aqueous media.
    • The oxabicyclo structure could confer distinct conformational rigidity or metabolic stability compared to all-carbon analogs.

Structural and Functional Analysis

Reactivity and Stability

  • N'-Hydroxyamidine Group: The hydroxy substitution on the amidine introduces tautomeric possibilities (e.g., keto-enol tautomerism) and redox activity, which are absent in non-hydroxylated analogs like the hydrochloride salt .
  • Comparative Basicity : Amidines (pKa ~11–12) are significantly more basic than carboxamides (pKa ~0–1), suggesting stronger interactions with acidic biological targets or catalysts .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Functional Group Monoisotopic Mass (Da) Key Properties
N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide C₈H₁₃N₂O Hydroxyamidine 153.103* Polar, redox-active
Bicyclo[2.2.1]heptane-2-carboximidamide HCl C₈H₁₄N₂Cl Amidine hydrochloride 138.11569 (base) High solubility, basic
Bicyclo[2.2.1]heptane-2-carboxamide C₈H₁₃NO Carboxamide 155.0946* Low basicity, stable
7-Oxabicyclo[2.2.1]heptane-2-carboxamide C₇H₁₁NO₂ Oxabicyclo + carboxamide 141.17 Enhanced polarity, rigid

*Calculated based on analogous structures.

Table 2: Patent and Literature Activity

Compound Patent Count Literature Count Notes
Bicyclo[2.2.1]heptane-2-carboximidamide HCl 1 0 Emerging industrial interest
Bicyclo[2.2.1]heptane-2-carboxamide N/A N/A Commercial availability

Biological Activity

N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide is a bicyclic compound with potential applications in pharmaceutical development due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of two fused cyclopentane rings, characterized by the presence of a hydroxyl group and a carboximidamide functional group. Its molecular formula is C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}, with a molecular weight of approximately 166.22 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps, allowing for the modification of its bicyclic structure to explore various derivatives with potentially enhanced biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, which may modulate various biological pathways. Studies suggest that compounds with similar structures may exhibit diverse pharmacological effects, including anti-inflammatory and antitumor activities .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have indicated that compounds related to this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Properties : Research has demonstrated that bicyclic compounds can induce apoptosis in cancer cells, highlighting the need for further investigation into their mechanisms and efficacy in cancer therapy .
  • Pharmacokinetic Studies : Pharmacokinetic profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial studies suggest favorable pharmacokinetic properties that warrant further exploration in vivo .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique features that may enhance its biological activity:

Compound NameStructureUnique Features
Bicyclo[3.3.0]octan-3-amidineStructureDifferent bicyclic framework; potential use in medicinal chemistry
5-Hydroxybicyclo[2.2.1]heptaneStructureSimilar hydroxyl group; studied for biological properties
1-Azabicyclo[3.3.0]octan-3-oneStructureContains nitrogen in the ring; known for psychoactive effects

Future Directions

The ongoing research into this compound focuses on:

  • Derivatization : Exploring various derivatives to enhance biological activity.
  • Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level.
  • Clinical Trials : Progressing to clinical trials to evaluate therapeutic efficacy in humans.

Q & A

Q. What are the critical safety considerations when handling N'-Hydroxybicyclo[2.2.1]heptane-2-carboximidamide in laboratory settings?

this compound should be handled by trained personnel in authorized facilities equipped with proper ventilation, personal protective equipment (PPE), and emergency protocols. The compound’s reactivity and potential hazards (e.g., instability under certain conditions) require rigorous risk assessments. Safety data sheets (SDS) emphasize that the material is for research use only and must not be employed in medical applications without further validation .

Q. How can researchers verify the structural integrity of this compound during synthesis?

Structural validation typically involves gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy . For example, NIST-standardized GC-MS protocols can confirm molecular weight and fragmentation patterns, while IR spectra identify functional groups like the hydroxyimino (-NHOH) and carboximidamide (-C(NH2)NH2) moieties. Cross-referencing with databases such as NIST Chemistry WebBook ensures accuracy, though users must account for instrument-specific variability .

Q. What are the standard synthetic routes for bicyclo[2.2.1]heptane derivatives, and how do they apply to this compound?

Bicyclo[2.2.1]heptane cores are often synthesized via Diels-Alder reactions or photochemical cycloadditions . For N'-hydroxy derivatives, post-functionalization steps like hydroxylamine coupling or imine oxidation may be required. Evidence from similar bicyclic compounds highlights the need for precise temperature control and anhydrous conditions to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for bicyclo[2.2.1]heptane derivatives?

Discrepancies in GC-MS or NMR data may arise from stereochemical variations or solvent-induced shifts . For example, gas-phase IR spectra (NIST) may differ from solution-phase data due to conformational flexibility. To address this, use computational chemistry tools (e.g., DFT calculations) to model expected spectra and compare them with experimental results. Cross-validation using multiple techniques (e.g., X-ray crystallography) is recommended .

Q. What experimental design strategies optimize the scalability of photochemical syntheses for bicyclic carboximidamides?

Photochemical routes (e.g., [2+2] cycloadditions) face scalability challenges due to light penetration limitations. Recent methodologies suggest:

  • Microreactor systems to enhance light exposure uniformity.
  • Catalyst screening (e.g., triplet sensitizers) to reduce reaction time.
  • Flow chemistry setups to improve yield reproducibility. However, these require specialized equipment and rigorous optimization of light intensity and wavelength .

Q. How do steric and electronic effects influence the functionalization of this compound?

The rigid bicyclic framework imposes steric constraints, particularly at the bridgehead positions. Electronic effects from the hydroxyimino group can direct electrophilic attacks to specific sites (e.g., the carboximidamide nitrogen). To probe this, conduct substituent-directed synthesis experiments with varying electrophiles (e.g., acyl chlorides, alkyl halides) and monitor regioselectivity via HPLC or LC-MS. Computational modeling of charge distribution (e.g., NBO analysis) can further clarify reactivity patterns .

Q. What methodological approaches are used to assess the biological activity of bicyclo[2.2.1]heptane derivatives in drug discovery?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., proteases, kinases) to evaluate binding affinity.
  • Cellular uptake studies : Fluorescent labeling or radioligand tracing to assess membrane permeability.
  • In silico docking : Molecular dynamics simulations to predict interactions with protein active sites. Evidence from related bicyclic acids shows that ring strain enhances binding rigidity, but solubility issues may require formulation adjustments (e.g., prodrug strategies) .

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